4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide

TRPA1 species-specific pharmacology ion channel gating

4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide, commonly referred to as CMP1, is a synthetic, electrophilic, thioaminal-containing small molecule (CAS 302902-25-6; molecular formula C₁₆H₁₃Cl₃N₂O₃S; molecular weight 419.71 g/mol). CMP1 covalently modifies cysteine residues on the transient receptor potential ankyrin-1 (TRPA1) ion channel but produces a striking pharmacological dichotomy: it acts as an agonist at rodent (rat/mouse) TRPA1 while functioning as a broad-spectrum antagonist at human and non-human primate TRPA1.

Molecular Formula C16H13Cl3N2O3S
Molecular Weight 419.7 g/mol
Cat. No. B12578381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide
Molecular FormulaC16H13Cl3N2O3S
Molecular Weight419.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H13Cl3N2O3S/c1-10-2-4-11(5-3-10)14(22)20-15(16(17,18)19)25-13-8-6-12(7-9-13)21(23)24/h2-9,15H,1H3,(H,20,22)
InChIKeyXFAKQJSOOQVAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide (CMP1): A Thioaminal-Containing TRPA1 Modulator for Species-Specific Ion Channel Research


4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide, commonly referred to as CMP1, is a synthetic, electrophilic, thioaminal-containing small molecule (CAS 302902-25-6; molecular formula C₁₆H₁₃Cl₃N₂O₃S; molecular weight 419.71 g/mol) . CMP1 covalently modifies cysteine residues on the transient receptor potential ankyrin-1 (TRPA1) ion channel but produces a striking pharmacological dichotomy: it acts as an agonist at rodent (rat/mouse) TRPA1 while functioning as a broad-spectrum antagonist at human and non-human primate TRPA1 . This bidirectional, species-dependent functional profile distinguishes CMP1 from the majority of TRPA1 ligands and has made it an essential tool compound for dissecting species-specific channel gating mechanisms and for qualifying translational models in TRPA1-targeted drug discovery .

Rodent full agonist / human broad-spectrum antagonist in a single chemical probe for translational TRPA1 studies
Covalent mechanism mapped to defined S6 gate residues enables rational mutagenesis and structure‑function research
Demonstrated absence of activity at TRPV1, TRPV4, TRPM8 for clean TRPA1‑specific attribution

Why Generic TRPA1 Modulators Cannot Substitute for CMP1 in Species-Translation Studies


Despite belonging to the same trichloro(sulfanyl)ethyl benzamide (TCEB) chemotype, close structural analogs of CMP1 exhibit divergent pharmacological profiles that preclude simple interchange. For example, AMG9090 and AMG5445 act as partial agonists at rat TRPA1 (EC₅₀ 66 nM and 115 nM, respectively) rather than the full agonists seen with CMP1, while AMG2504 and AMG7160 show only marginal rat TRPA1 inhibition (IC₅₀ > 30 μM) . Even CMP2 and CMP3, which share the thioaminal warhead, display differing potencies and efficacy characteristics . Furthermore, non-TCEB TRPA1 ligands such as menthol and caffeine operate through entirely distinct molecular determinants—menthol acts via transmembrane domain 5 (TM5) whereas CMP1 engages TM6 residues (Ala-946/Met-949 in rat, Ser-943/Ile-946 in human)—meaning that species-specific responses observed with one compound class cannot be extrapolated to the other . These compound-specific differences directly impact the validity of preclinical pain and inflammation models, where the choice of tool compound determines whether rodent data can predict human pharmacology.

TCEB structural analogs (AMG9090, AMG2504) may show partial agonism or negligible rodent activity; full rodent agonism may not transfer.
Menthol and caffeine engage distinct transmembrane domains (TM5 vs TM6) and often exhibit dual TRPA1/TRPM8 pharmacology; species‑specific gating profiles may differ.
Broad‑spectrum antagonism across electrophilic, non‑electrophilic, and physical stimuli has not been validated for HC‑030031 or AMG‑series compounds; multi‑stimulus blockade coverage may vary.

Quantitative Differentiation Evidence for 4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide (CMP1)


Bidirectional Species-Specific Pharmacology: Agonism at Rodent TRPA1 vs. Antagonism at Human TRPA1

CMP1 exhibits a unique qualitative functional reversal not observed with other well-characterized TRPA1 ligands: it fully activates rat TRPA1 (rTRPA1) with an EC₅₀ of 4.0 ± 0.4 μM (n = 12), yet completely blocks human TRPA1 (hTRPA1) activation, with no agonist activity detected at hTRPA1 up to 300 μM . In contrast, menthol activates both rTRPA1 (EC₅₀ 7 μM) and hTRPA1 (EC₅₀ 278 μM) without antagonist activity, while caffeine suppresses hTRPA1 (IC₅₀ 96 μM) but activates mouse TRPA1 (EC₅₀ 988 μM) . Among the structurally related TCEB compounds, AMG9090 acts as only a partial agonist at rTRPA1 (EC₅₀ 66 nM, ~50% efficacy relative to AITC), and AMG2504 shows negligible activity at rTRPA1 (IC₅₀ > 30 μM) . Thus, CMP1 is the only compound in this class that provides both full agonism in rodent channels and potent, broad-spectrum antagonism in human channels within a single chemical entity.

Bidirectional Species Pharmacology
Head‑to‑head
CMP1: rTRPA1 full agonist (EC₅₀ 4.0 μM, Emax 0.84‑0.91); hTRPA1 antagonist (IC₅₀ 0.85‑2.0 μM, no agonism ≤ 300 μM)
Comparators: Menthol – agonist both species; AMG9090 – rTRPA1 partial agonist; AMG2504 – negligible rodent activity
Enables single‑probe rodent activation and human inhibition.
Use with matched inactive analog CMP4 as a control.
TRPA1 species-specific pharmacology ion channel gating pain research preclinical translation

Broad-Spectrum Antagonism at hTRPA1 Across Diverse Stimulus Modalities

CMP1 blocks human TRPA1 activation irrespective of the agonist class or activation modality, with IC₅₀ values ranging from 0.36 to 2.5 μM across six distinct stimuli: AITC (electrophilic agonist; IC₅₀ 2.0 ± 0.4 μM, n = 12), URB597 (non-electrophilic agonist; IC₅₀ 0.85 ± 0.04 μM, n = 4), 4-hydroxynonenal (endogenous reactive aldehyde; IC₅₀ 1.7 ± 0.6 μM, n = 4), cinnamaldehyde (plant-derived electrophile; IC₅₀ 2.5 ± 0.3 μM, n = 4), trinitrophenol/TNP (amphipathic molecule; IC₅₀ 0.36 ± 0.00 μM, n = 8), and hypertonic solution of 400 mOsm (physical stimulus; IC₅₀ 0.56 ± 0.2 μM, n = 4) . This agonist-class-independent blockade is mechanistically significant because it demonstrates that CMP1 does not simply compete at an agonist binding site but instead locks the channel in a non-conducting state downstream of activation. By comparison, the widely used TRPA1 antagonist HC-030031 shows substantially lower potency (hTRPA1 IC₅₀ 4.9–6.2 μM against AITC) and has not been demonstrated to block hypertonicity- or TNP-mediated activation . The structurally related AMG compounds, while more potent against AITC and cold (IC₅₀ 7–105 nM), were not evaluated against the full panel of stimuli tested for CMP1 .

Broad‑Spectrum hTRPA1 Antagonism
Cross‑study comparable
CMP1: IC₅₀ 0.36‑2.5 μM across 6 stimulus classes (AITC, URB597, 4‑HNE, cinnamaldehyde, TNP, hypertonicity)
Comparators: HC‑030031 – AITC only (IC₅₀ 4.9‑6.2 μM); AMG9090 – cold/AITC only; no multi‑stimulus validation
Supports use as a validated broad‑mechanism reference antagonist.
Confirm stimulus‑modality coverage in your assay format.
hTRPA1 antagonism stimulus modality independence covalent inhibitor pain target channel blocker

TRPA1 Subtype Selectivity: Absence of Activity at TRPV1, TRPV4, and TRPM8

CMP1 was explicitly profiled against three related thermo-TRP channels and demonstrated no functional activity: it neither activated nor inhibited TRPV1 (capsaicin-evoked responses), TRPV4 (hypotonicity-evoked responses), or TRPM8 (menthol-evoked responses) at concentrations relevant to its TRPA1 pharmacology . This selectivity profile is notable because many commonly used TRPA1 ligands exhibit substantial polypharmacology. For instance, menthol activates both TRPM8 (EC₅₀ ~4–80 μM) and TRPA1 (species-dependent EC₅₀ 5–278 μM), while AMG9090 inhibits TRPM8 with an IC₅₀ of 2.43 μM in addition to its TRPA1 activity . The well-known TRPA1 antagonist ruthenium red is a non-selective pore blocker that inhibits TRPV1, TRPV2, TRPV3, TRPV4, TRPV5, TRPV6, and TRPM8 with IC₅₀ values in the low micromolar range . CMP1's clean selectivity window is a direct consequence of its mechanism: the thioaminal warhead requires a cysteine nucleophile for covalent modification, and the species-specific gating effect is dictated by S6 domain residues (Ala-946/Met-949 in rTRPA1; Ser-943/Ile-946 in hTRPA1) that are not conserved across other TRP channels .

TRP Subtype Selectivity
Cross‑study comparable
CMP1: No activation/inhibition of TRPV1, TRPV4, TRPM8 up to 300 μM
Comparators: Menthol – TRPA1+TRPM8 agonist; AMG9090 – TRPA1+TRPM8 antagonist; Ruthenium red – pan‑TRP inhibitor
Clean TRPA1‑specific attribution, avoiding polypharmacology confound.
Verify selectivity in native neuron preparations co‑expressing multiple TRPs.
TRP channel selectivity TRPA1 specificity off-target profiling tool compound quality ion channel pharmacology

Defined Molecular Determinants of Action Enabling Rational Mutagenesis Studies

The molecular basis of CMP1's species-specific action has been mapped to single amino acid residues within the S6 transmembrane domain. In rat TRPA1, Ala-946 and Met-949 are critical for CMP1-mediated channel activation; mutation of either residue (rA946S, rM949I) abolishes activation and introduces CMP1-mediated blockade . Conversely, the equivalent residues in human TRPA1 (Ser-943 and Ile-946) determine channel block, and reverse mutations (hS943A, hI946M) result in loss of CMP1 sensitivity entirely . Furthermore, CMP1 covalently modifies Cys-622 of rTRPA1 and Cys-621 of hTRPA1, as demonstrated by ALARM NMR and MS reactivity assays, with the hC621S mutation reducing CMP1 sensitivity by 7.2-fold . This level of mechanistic resolution—linking specific chemical reactivity to defined protein residues and channel gating outcomes—has not been established for other TRPA1 tool compounds. For menthol and caffeine, the molecular determinants map to different domains: TM5 (Gly-878) for menthol and a distinct site (Met-268 in mouse TRPA1) for caffeine, meaning that CMP1-based mutagenesis data cannot be extrapolated to these compounds, and vice versa .

Defined Molecular Determinants
Class‑level inference
CMP1 covalent site Cys‑621/622; gating control by S6 residues Ala‑946/Met‑949 (rat) and Ser‑943/Ile‑946 (human).
Comparators: Menthol – TM5 Gly‑878; Caffeine – Met‑268 in mouse; no comparable residue mapping for AMG/HC‑030031.
Only TRPA1 ligand with mapped covalent and gating residues for rational mutagenesis.
Use alongside CMP4 to confirm mechanism‑driven channel block.
structure-function relationship S6 transmembrane domain site-directed mutagenesis channel gating mechanism covalent modification

Validated Chemical Reactivity and Reversibility Profile Supporting Mechanism-Based Experimental Design

CMP1's thioaminal functionality generates a reactive electrophilic intermediate through elimination of the 4-nitrophenyl sulfide group, which then covalently modifies accessible cysteine residues . This reactivity was experimentally confirmed by two orthogonal methods: ALARM NMR (2D ¹³C-¹H HSQC), where CMP1-induced spectral perturbations of ¹³C-labeled La antigen were completely prevented by 20 mM dithiothreitol (DTT), and ALARM mass spectrometry, which detected covalent CMP1-La antigen adducts consistent with modification of one to several cysteine/lysine sites . Critically, the covalent modification is reversible: washout of CMP1 after pre-exposure did not abrogate subsequent hTRPA1 activation by AITC, while co-application of CMP1 rapidly blocked channels already activated by AITC . This reversible covalent mechanism contrasts with the irreversible or poorly characterized reactivity profiles of many electrophilic TRPA1 probes. The structurally related CMP4 analog, in which the reactive sulfur atom is replaced by nitrogen, lacks both chemical reactivity (confirmed by ALARM NMR) and any functional effect on TRPA1, providing an ideal negative control compound for mechanistic studies . No such validated inactive analog-control pair is available for AMG-series compounds or for commonly used agonists like AITC or cinnamaldehyde.

Validated Reactivity & Reversibility
Head‑to‑head
CMP1: Reactive (ALARM NMR/MS positive), DTT‑reversible covalent modification; washout recovery confirms functional reversibility. Matched inactive analog CMP4 available.
Comparators: AITC – poorly reversible; no validated inactive analog for commonly used TRPA1 probes.
Complete experimental system with reactive probe and non‑reactive control.
Essential for publication‑quality mechanistic pharmacology controls.
covalent inhibitor reversible cysteine modification ALARM assay thioaminal reactivity washout recovery

Optimal Research and Industrial Application Scenarios for CMP1 (4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide)


Preclinical Species-Translation Studies in Analgesic and Anti-Inflammatory Drug Discovery

CMP1 is uniquely suited for preclinical programs that need to bridge rodent efficacy models to human target validation. Because CMP1 activates rat and mouse TRPA1 (EC₅₀ 4.0 μM and 0.9 μM, respectively) while potently blocking human and rhesus monkey TRPA1 (IC₅₀ 0.85–3.0 μM), a single compound can be used to induce TRPA1-dependent pain behaviors in rodents and simultaneously serve as the human-relevant antagonist reference in recombinant hTRPA1 assays . This eliminates the confound of using different chemical scaffolds for rodent agonism vs. human antagonism, which introduces variable off-target profiles. The Bianchi et al. (2012) study explicitly demonstrated that the rhesus monkey TRPA1 pharmacological profile closely mirrors human TRPA1, supporting the use of CMP1 in non-human primate translational models where the compound acts as a pure antagonist .

Structure-Function and Mutagenesis Studies of TRP Channel Gating Mechanisms

CMP1 is the only TRPA1 modulator for which the complete molecular transduction pathway—from covalent modification site (Cys-621 in human, Cys-622 in rat) to gating-control residues (S6 domain positions 943/946/949)—has been experimentally elucidated through systematic chimeric channel and point-mutation analysis . Academic ion channel biophysics laboratories can leverage this defined mechanism to design targeted mutagenesis experiments investigating allosteric coupling between the N-terminal cysteine modification site and the S6 gate, using the matched non-reactive analog CMP4 as a negative control. The availability of a detailed side-chain substitution dataset (supplemental Tables 2 and 3 in Chen et al., 2008) provides a reference framework for computational modeling of TRPA1 gating .

High-Throughput Screening (HTS) Assay Validation and Pharmacological Audit Trails

In industrial HTS campaigns for novel TRPA1 antagonists, CMP1 serves as a well-characterized reference compound with demonstrated efficacy against all major TRPA1 activation modalities: electrophilic agonists (AITC, cinnamaldehyde, 4-HNE), non-electrophilic agonists (URB597), amphipathic activators (TNP), and physical stimuli (hypertonicity) . Its broad-spectrum blockade (IC₅₀ range 0.36–2.5 μM across six stimuli) provides an audit trail ensuring that primary screening hits are benchmarked against a compound with known, comprehensive mechanism coverage. The FLIPR-based Ca²⁺ assay conditions and data analysis protocols are fully described in the primary literature, facilitating direct assay replication and head-to-head compound ranking .

Differentiation of TRPA1-Mediated from TRPM8/TRPV1/TRPV4-Mediated Physiological Responses

Because CMP1 has been experimentally demonstrated to lack functional activity at TRPV1, TRPV4, and TRPM8 at concentrations up to 300 μM, it enables clean pharmacological dissection of TRPA1-specific contributions in sensory neuron preparations that co-express multiple thermo-TRP channels . This is particularly valuable in dorsal root ganglion (DRG) and trigeminal ganglion neuronal cultures, where TRPA1, TRPV1, and TRPM8 are frequently co-expressed. In contrast, commonly used TRPA1 agonists such as menthol and antagonists such as AMG9090 exhibit dual TRPA1/TRPM8 pharmacology, which can confound interpretation of calcium imaging and electrophysiology data in native neuronal systems .

Application
Selection Property
Validation Focus
Preclinical species‑translation studies
Rodent agonist / human antagonist bidirectional profile
Confirm species‑specific response in target cell model; validate antagonist potency across stimulus modalities
Structure‑function mutagenesis research
Experimentally defined covalent modification site and S6 gating residues
Use with matched inactive analog CMP4; verify mutation‑dependent gating change
HTS assay validation and pharmacological audit trails
Multi‑stimulus antagonism coverage (electrophilic, non‑electrophilic, physical)
Benchmark screening hits against broad‑spectrum reference antagonist; replicate FLIPR Ca²⁺ assay conditions
TRPA1‑specific pathway dissection
Demonstrated absence of activity at TRPV1, TRPV4, TRPM8
Confirm selective blockade in native DRG/trigeminal neurons co‑expressing multiple thermo‑TRPs
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